molecular formula C19H18N2O3 B2435027 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide CAS No. 2034519-31-6

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B2435027
CAS No.: 2034519-31-6
M. Wt: 322.364
InChI Key: RWMKKQCOIDTQNP-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide is a complex organic compound that features a furan ring, a pyridine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the furan and pyridine intermediates, which are then coupled through a series of reactions involving reagents such as acyl chlorides, amines, and catalysts under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The furan and pyridine rings can engage in π-π stacking interactions with aromatic residues in proteins, while the methoxyphenyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-hydroxyphenyl)acetamide
  • N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-chlorophenyl)acetamide

Uniqueness

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups allows for unique interactions with molecular targets, distinguishing it from similar compounds.

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-23-17-6-3-2-5-15(17)10-19(22)21-12-14-9-16(13-20-11-14)18-7-4-8-24-18/h2-9,11,13H,10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMKKQCOIDTQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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